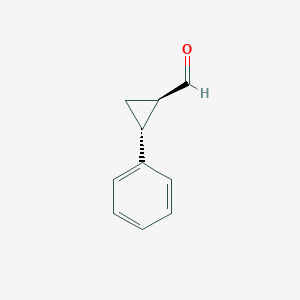

trans-2-Phenylcyclopropanecarboxaldehyde

Description

Significance of Cyclopropane (B1198618) Derivatives in Advanced Organic Synthesis

Cyclopropane derivatives are far more than mere chemical curiosities; they are powerful tools in the arsenal (B13267) of the modern organic chemist. The inherent ring strain of the cyclopropane ring, approximately 27.5 kcal/mol, is a key feature that dictates its chemical behavior. imperial.ac.uk This strain energy, a consequence of the deviation from the ideal sp³ bond angle of 109.5° to the constrained 60° of the cyclopropane ring, results in C-C bonds with significant p-character. This "bent bond" nature makes the cyclopropane ring susceptible to ring-opening reactions, behaving in some respects like a carbon-carbon double bond.

This unique reactivity allows cyclopropanes to participate in a variety of transformations, serving as three-carbon building blocks for the synthesis of more complex acyclic and cyclic systems. For instance, donor-acceptor substituted cyclopropanes, where the ring is substituted with both an electron-donating and an electron-withdrawing group, are particularly versatile intermediates. orgsyn.org They can undergo a range of ring-opening and ring-expansion reactions under relatively mild conditions, providing access to diverse molecular scaffolds. orgsyn.org

Stereochemical Control and Importance of the trans-Configuration in Phenylcyclopropanecarboxaldehyde Chemistry

Stereochemistry plays a pivotal role in determining the properties and reactivity of organic molecules, and this is particularly true for substituted cyclopropanes. For 2-phenylcyclopropanecarboxaldehyde, two diastereomers are possible: cis and trans. The trans-configuration, where the phenyl and formyl groups are on opposite sides of the cyclopropane ring, is generally the more thermodynamically stable isomer due to reduced steric hindrance between the bulky substituents.

The stereochemical arrangement of the substituents has a profound impact on the molecule's reactivity and the stereochemical outcome of its reactions. In many synthetic transformations, controlling the diastereoselectivity to favor the trans-isomer is a key objective. The relative orientation of the phenyl and formyl groups influences the approach of reagents and can dictate the facial selectivity of nucleophilic additions to the carbonyl group. For example, the stereoselective reduction of the aldehyde can lead to the corresponding trans-alcohol with a specific relative stereochemistry.

The conformational preference of the molecule, dictated by the trans-arrangement, also plays a crucial role. The phenyl and formyl groups will adopt specific orientations relative to the cyclopropane ring to minimize steric interactions and maximize stabilizing electronic interactions. This conformational bias can be exploited in asymmetric synthesis to achieve high levels of stereocontrol in subsequent transformations. The ability to selectively synthesize and utilize the trans-isomer is therefore of paramount importance for its application in the construction of complex, stereochemically defined molecules.

Historical and Current Research Trajectories on Cyclopropanecarboxaldehydes

The study of cyclopropanecarboxaldehydes dates back to the mid-20th century, with early work focusing on their fundamental synthesis and reactivity. acs.org Initial synthetic methods were often multi-step and lacked the efficiency and stereocontrol of modern techniques. orgsyn.org For instance, early preparations of the parent cyclopropanecarboxaldehyde (B31225) involved the oxidation or reduction of other cyclopropane derivatives. orgsyn.org

Over the decades, significant advancements in synthetic methodology have provided more direct and efficient routes to cyclopropanecarboxaldehydes. The development of catalytic cyclopropanation reactions, for example, has been a major breakthrough. marquette.edu These methods often allow for the stereoselective synthesis of either the cis or trans isomers by careful choice of catalyst and reaction conditions.

Current research in the field of cyclopropanecarboxaldehydes is focused on several key areas. There is a continued drive to develop even more efficient and highly stereoselective synthetic methods, particularly for the synthesis of enantiomerically pure compounds. chemicalbook.commarquette.edu The application of these aldehydes as versatile building blocks in the synthesis of complex natural products and medicinally relevant molecules remains a major focus. orgsyn.org Furthermore, the unique reactivity of cyclopropanecarboxaldehydes continues to be explored, with studies investigating their participation in novel cycloadditions, ring-opening reactions, and rearrangements. The ongoing research into these fascinating molecules promises to uncover new synthetic strategies and contribute to the advancement of organic chemistry.

Structure

3D Structure

Properties

IUPAC Name |

(1R,2R)-2-phenylcyclopropane-1-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c11-7-9-6-10(9)8-4-2-1-3-5-8/h1-5,7,9-10H,6H2/t9-,10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYJRXMZXDBSURR-UWVGGRQHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C2=CC=CC=C2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1C2=CC=CC=C2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34271-31-3 | |

| Record name | rac-(1R,2R)-2-phenylcyclopropane-1-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Trans 2 Phenylcyclopropanecarboxaldehyde and Its Stereoisomers

Direct Synthesis Approaches to Phenylcyclopropanecarboxaldehyde Scaffolds

Direct approaches to the phenylcyclopropanecarboxaldehyde framework aim to construct the cyclopropane (B1198618) ring and incorporate the aldehyde functionality in a single conceptual phase, often starting from unsaturated precursors. A prominent strategy involves the cyclopropanation of α,β-unsaturated aldehydes like cinnamaldehyde (B126680).

Organocatalysis has emerged as a powerful tool for these transformations. For instance, an unprecedented organocatalytic asymmetric cascade Michael-alkylation reaction of α,β-unsaturated aldehydes with bromomalonates has been developed. organic-chemistry.org This process, catalyzed by a chiral diphenylprolinol TMS ether in the presence of a base like 2,6-lutidine, provides a direct route to 2-formylcyclopropane derivatives with high levels of enantioselectivity and diastereoselectivity. organic-chemistry.orgwikipedia.org This method is notable for creating two new carbon-carbon bonds and two stereogenic centers in a single operation. organic-chemistry.org

Another direct approach involves the reaction of α,β-unsaturated aldehydes with substituted benzyl (B1604629) chlorides, which serve as bifunctional reagents. orgsyn.org This reaction, also catalyzed by chiral secondary amines, yields formyl cyclopropane derivatives. orgsyn.org Specifically, the synthesis of chiral trisubstituted diarylcyclopropanecarboaldehydes has been achieved from substituted benzyl chlorides and α,β-unsaturated aldehydes under mild, amine-catalyzed conditions, demonstrating good to high yields and excellent enantioselectivities. researchgate.net The proposed mechanism involves the formation of an iminium ion from the enal and the chiral amine catalyst, followed by a Michael addition of the deprotonated benzyl chloride, and subsequent intramolecular nucleophilic substitution to form the cyclopropane ring. researchgate.net

However, not all classical cyclopropanation methods are suitable for direct application to unsaturated aldehydes. For example, in a study of Simmons-Smith and Michael-initiated ring closure (MIRC) reactions, cinnamaldehyde was found to be incompatible with the MIRC conditions investigated. ub.ac.id

Stereoselective and Enantioselective Synthesis of Phenylcyclopropanecarboxaldehydes

Controlling the stereochemistry of the three contiguous stereocenters in 2-phenylcyclopropanecarboxaldehyde derivatives is a formidable challenge. Research has focused on two main strategies: the application of chiral catalysts and the use of substrate-based stereocontrol.

Chiral Catalyst Applications in Asymmetric Cyclopropanation

Asymmetric catalysis, using either metal complexes or small organic molecules (organocatalysis), is the most extensively studied method for achieving enantioselective cyclopropanation. researchgate.net

Organocatalysis: Chiral secondary amines, particularly prolinol derivatives, have been successfully employed. In one study, chiral diphenylprolinol TBDMS ether was used to catalyze the reaction between substituted benzyl chlorides and α,β-unsaturated aldehydes. researchgate.net This system afforded chiral diarylcyclopropanecarboaldehydes in good yields with excellent enantioselectivities (up to 92% ee). researchgate.net The reaction proceeds under mild conditions and demonstrates the power of iminium-enamine catalysis. researchgate.net

A highly diastereo- and enantioselective cyclopropanation of aromatic α,β-unsaturated aldehydes has also been achieved using a resin-supported peptide catalyst. mdpi.comnih.gov This approach is significant as it operates under aqueous conditions and allows for catalyst recycling. mdpi.comnih.gov The choice of amino acid residues within the peptide sequence was found to be crucial for achieving high diastereoselectivity. mdpi.com For example, a peptide catalyst on a TentaGel resin support promoted the reaction of cinnamaldehyde with a sulfur ylide in a methanol/water mixture, yielding the product with good enantioselectivity. nih.govresearchgate.net

The table below summarizes the results from an organocatalytic approach to diarylcyclopropanecarboaldehydes. researchgate.net

| Entry | Aldehyde (2) | Benzyl Chloride (1) | Catalyst | Yield (%) | d.r. (trans/cis) | ee (%) (trans) | ee (%) (cis) |

| 1 | Cinnamaldehyde | 1-(chloromethyl)-2,4-dinitrobenzene | Diphenylprolinol TMS ether | 51 | 1.1:1 | 92 | 81 |

| 2 | 4-Chlorocinnamaldehyde | 1-(chloromethyl)-2,4-dinitrobenzene | Diphenylprolinol TMS ether | 62 | 1.1:1 | 92 | 80 |

| 3 | 4-Methylcinnamaldehyde | 1-(chloromethyl)-2,4-dinitrobenzene | Diphenylprolinol TMS ether | 65 | 1:1.1 | 91 | 79 |

| 4 | 2-Chlorocinnamaldehyde | 1-(chloromethyl)-2,4-dinitrobenzene | Diphenylprolinol TMS ether | 42 | - | 88 (major) | - |

Metal Catalysis: While organocatalysis has gained prominence, metal-based catalysts, including those of rhodium, copper, and cobalt, are also effective for asymmetric cyclopropanation, though often applied to substrates like α,β-unsaturated esters rather than aldehydes directly. researchgate.net Novel chiral telluronium salts have been designed for the asymmetric synthesis of vinylcyclopropanes from α,β-unsaturated esters, ketones, and amides, offering controllable diastereoselectivity. nih.gov

Substrate-Controlled Stereoselectivity in Cyclopropane Formation

In substrate-controlled synthesis, a chiral element within the substrate molecule directs the stereochemical outcome of the cyclopropanation reaction. This is often achieved by using a chiral auxiliary, which is a temporary chiral group that is later removed.

A classic example of substrate control is the Simmons-Smith reaction, where a hydroxyl group present in the substrate can coordinate to the zinc reagent, directing the cyclopropanation to occur on the same face of the double bond. wikipedia.org This directing effect has been widely exploited in the synthesis of complex molecules. researchgate.net For instance, the Simmons-Smith cyclopropanation of chiral acyclic allylic alcohols is a powerful method for stereoselective methylene (B1212753) unit addition. researchgate.net While direct application to cinnamaldehyde can be problematic, cyclopropanation of the corresponding trans-2-phenylcyclopropylmethanol, where the alcohol can direct the reaction, is a viable strategy. ub.ac.id

A more modern approach involves the concept of a "catalytically formed chiral auxiliary". nih.gov In this strategy, an achiral starting material is first converted into a chiral intermediate using an asymmetric catalyst. This newly formed chiral center then acts as an internal auxiliary to direct a subsequent diastereoselective transformation, such as cyclopropanation. nih.gov This method combines the advantages of catalytic asymmetry with the high diastereoselectivity often seen in substrate-controlled reactions. nih.gov

Synthesis from Precursor Molecules via Functional Group Transformations

An alternative to direct cyclopropanation of aldehydes is the synthesis of a stable phenylcyclopropane precursor, followed by functional group interconversion to unmask the aldehyde. This multi-step approach offers flexibility and can circumvent compatibility issues.

A common precursor is trans-2-phenylcyclopropanecarboxylic acid. This acid can be synthesized from trans-cinnamic acid through a reaction with diazomethane (B1218177) followed by hydrolysis, or via other cyclopropanating agents. researchgate.net The carboxylic acid is a stable, commercially available solid that can be converted to the target aldehyde through standard synthetic procedures. sigmaaldrich.com

The most common methods for this transformation include:

Reduction of the Carboxylic Acid: The carboxylic acid can be reduced to the corresponding primary alcohol, trans-2-phenylcyclopropylmethanol, using a reducing agent like lithium aluminum hydride (LiAlH₄). The resulting alcohol is then oxidized to trans-2-phenylcyclopropanecarboxaldehyde (B2543568) using a mild oxidizing agent such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane to avoid over-oxidation to the carboxylic acid.

Partial Reduction of a Carboxylic Acid Derivative: A more direct route involves converting the carboxylic acid to a more reactive derivative, such as an acid chloride or an ester. This derivative can then be partially reduced to the aldehyde. For example, the acid chloride can be reduced using a poisoned catalyst in a Rosenmund reduction, or an ester can be reduced with a sterically hindered hydride reagent like diisobutylaluminium hydride (DIBAL-H) at low temperatures.

These functional group transformations are fundamental operations in organic synthesis and provide reliable pathways to the desired aldehyde from a more accessible precursor.

Novel Reaction Architectures for Cyclopropanecarboxaldehyde (B31225) Derivatives

The quest for more efficient, sustainable, and versatile synthetic methods has led to the development of novel reaction architectures. These often involve cascade reactions, innovative catalytic systems, or the use of alternative energy sources.

Cascade Reactions: As mentioned previously, organocatalytic cascade reactions that form multiple bonds and stereocenters in a single, uninterrupted sequence represent a highly efficient modern synthetic strategy. organic-chemistry.org The Michael-alkylation cascade to form cyclopropanes is a prime example, offering high atom economy and operational simplicity. organic-chemistry.orgwikipedia.org

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for accessing unique reactive intermediates under mild conditions. researchgate.net While specific applications to this compound are still emerging, photocatalytic methods have been developed for related transformations. For example, a PPh₃/NaI system has been used as a photocatalyst for a decarboxylative radical cascade, demonstrating the potential of light-driven reactions to construct complex molecular scaffolds. researchgate.net

Reactivity Profiles and Transformational Chemistry of Trans 2 Phenylcyclopropanecarboxaldehyde

Ring-Opening Reactions of the Cyclopropane (B1198618) Core

The three-membered ring of cyclopropane derivatives is characterized by significant ring strain, making it susceptible to cleavage under various conditions. In trans-2-Phenylcyclopropanecarboxaldehyde (B2543568), the presence of the phenyl and formyl groups significantly influences the mode of this ring-opening.

Mechanistic Investigations of Cyclopropane Ring Fission (e.g., Radical, Zwitterionic Pathways)

The cleavage of the cyclopropane ring in phenyl-substituted cyclopropanes can proceed through different mechanistic manifolds, primarily dictated by the reaction conditions and the nature of the activating species. In the context of donor-acceptor cyclopropanes, where the phenyl group acts as a donor and the aldehyde as an acceptor, both zwitterionic and radical pathways are plausible.

Lewis acid activation of the aldehyde's carbonyl oxygen can induce a heterolytic cleavage of the adjacent C1-C2 bond, leading to a stabilized zwitterionic intermediate. This pathway is often invoked in cycloaddition reactions. nih.gov Alternatively, radical-mediated ring-opening can occur, particularly under photolytic or thermolytic conditions, or in the presence of radical initiators. Computational studies on related systems, such as the reaction of morpholinyl radicals, have explored the complexities of ring-opening pathways following radical generation. nih.gov The regioselectivity of the cleavage is influenced by the ability of the substituents to stabilize the resulting intermediates. For instance, in superacid-promoted ring-opening of a related amide derivative, cleavage of the vicinal C1-C2 bond was observed, driven by the interaction of the protonated amide with the cyclopropane ring's orbitals. nih.gov

Catalytic Ring-Opening Processes and Their Stereochemical Outcomes

A variety of transition metal catalysts and Lewis acids can effectively promote the ring-opening of cyclopropane derivatives. Palladium-catalyzed reactions, for instance, are a powerful tool for C-H activation and cross-coupling reactions, and have been applied to systems like 2-phenylpyridines. rsc.orgsigmaaldrich.com While specific studies on this compound are not abundant, related transformations of aryl cyclopropyl (B3062369) ketones have been shown to proceed with high stereoselectivity. nih.gov

Lewis acids, such as tantalum(V) chloride (TaCl₅), have been shown to be effective in activating donor-acceptor cyclopropanes for reactions with aldehydes, leading to complex molecular scaffolds. nih.gov The stereochemical outcome of these catalytic processes is a critical aspect, with the potential for both retention and inversion of configuration at the stereogenic centers, depending on the mechanism. For example, a diastereoselective ring-opening of non-donor-acceptor cyclopropanes via an intramolecular Friedel–Crafts alkylation has been reported to proceed with pure retention of configuration at the migratory carbon center. nih.gov

Regioselectivity and Stereoselectivity in Ring-Opening Transformations

The regioselectivity of ring-opening in this compound is primarily governed by the electronic nature of the phenyl and aldehyde substituents. The bond between the carbon bearing the phenyl group (C2) and the carbon bearing the aldehyde group (C1) is often the most susceptible to cleavage due to the ability of the phenyl group to stabilize a positive charge and the aldehyde to stabilize a negative charge in a zwitterionic intermediate. Visible-light-mediated regioselective ring-opening hydrogenolysis of donor-acceptor cyclopropanes has been shown to be a viable method for the construction of alkylated aryl ketones. rsc.org

The stereoselectivity of these transformations is crucial for the synthesis of enantiomerically pure compounds. Catalytic systems, often employing chiral ligands, are instrumental in controlling the stereochemical outcome. For instance, cooperative bimetallic catalysis with iridium and copper has been used for the regio- and enantioselective ring-opening of vinylcyclopropanes. rsc.org

Aldehyde Group Reactivity in this compound

The aldehyde functional group is a cornerstone of organic synthesis, participating in a wide array of chemical transformations.

Nucleophilic Addition Reactions to the Carbonyl Moiety

The electrophilic carbon of the aldehyde's carbonyl group is a prime target for nucleophilic attack. A diverse range of nucleophiles, including organometallic reagents and hydrides, readily add to this position. libretexts.orglibretexts.org

| Nucleophile | Product Type | General Reaction Conditions |

|---|---|---|

| Grignard Reagent (e.g., CH₃MgBr) | Secondary Alcohol | 1. Diethyl ether or THF, 2. H₃O⁺ workup |

| Organolithium Reagent (e.g., n-BuLi) | Secondary Alcohol | 1. Hexane or THF, 2. H₃O⁺ workup |

Oxidation and Reduction Pathways of the Aldehyde Functionality

The aldehyde group in this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: A variety of oxidizing agents can effect the conversion of the aldehyde to the corresponding carboxylic acid, trans-2-phenylcyclopropanecarboxylic acid. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like silver oxide (Ag₂O). The synthesis of trans-2-phenylcyclopropanecarboxylic acid has been reported, often as a key intermediate for other molecules. researchgate.netsigmaaldrich.comsigmaaldrich.com

Reduction: The reduction of the aldehyde to a primary alcohol, (trans-2-phenylcyclopropyl)methanol, can be achieved using complex metal hydrides. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent that readily reduces aldehydes and ketones. uop.edu.pklibretexts.org Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that also accomplishes this transformation. uop.edu.pkosti.govresearchgate.net These reactions typically proceed with high yield.

| Reaction Type | Reagent | Product | Typical Solvent |

|---|---|---|---|

| Oxidation | Potassium Permanganate (KMnO₄) | trans-2-Phenylcyclopropanecarboxylic acid | Aqueous base, then acid |

| Reduction | Sodium Borohydride (NaBH₄) | (trans-2-Phenylcyclopropyl)methanol | Methanol, Ethanol |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | (trans-2-Phenylcyclopropyl)methanol | 1. Diethyl ether or THF, 2. H₃O⁺ workup |

Condensation Reactions and Imine Formation

The carbonyl group of this compound is an active site for condensation reactions, most notably with primary amines to form imines, also known as Schiff bases. lumenlearning.commasterorganicchemistry.com This reaction is a reversible, acid-catalyzed process that involves the elimination of a water molecule. lumenlearning.comyoutube.com

The mechanism commences with the nucleophilic attack of the primary amine's nitrogen on the electrophilic carbonyl carbon of the aldehyde. youtube.com This is followed by proton transfer steps to form a neutral intermediate called a carbinolamine. libretexts.org In a controlled acidic environment (optimally around pH 5), the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). lumenlearning.com Subsequent elimination of water leads to the formation of a resonance-stabilized iminium ion, which is then deprotonated to yield the final imine product. masterorganicchemistry.comlibretexts.org

The general reaction can be represented as: trans-C₆H₅-C₃H₄-CHO + R-NH₂ ⇌ trans-C₆H₅-C₃H₄-CH=N-R + H₂O

The reaction is broadly applicable to a variety of primary amines (R-NH₂), allowing for the synthesis of a diverse range of N-substituted imines derived from the trans-2-phenylcyclopropyl scaffold. These imine derivatives are significant intermediates for further chemical transformations.

Table 1: Representative Condensation Reactions

| Reactant | Reagent | Product Structure | Product Name |

|---|---|---|---|

| This compound | Ethylamine | trans-C₆H₅-C₃H₄-CH=N-CH₂CH₃ | N-(trans-2-Phenylcyclopropylmethylidene)ethanamine |

| This compound | Aniline | trans-C₆H₅-C₃H₄-CH=N-C₆H₅ | N-(trans-2-Phenylcyclopropylmethylidene)aniline |

| This compound | Hydroxylamine | trans-C₆H₅-C₃H₄-CH=N-OH | This compound Oxime |

Rearrangement Processes Involving Phenylcyclopropanecarboxaldehyde Systems

Imines derived from this compound are potential substrates for photochemical rearrangements, specifically the aza-di-π-methane rearrangement. This reaction is the nitrogen-analogue of the well-known di-π-methane rearrangement and involves the photochemical isomerization of a 1-aza-1,4-diene to a cyclopropylimine. researchgate.netiupac.orgwikipedia.org

For this rearrangement to occur, an imine of this compound must first be formed. In this imine, the phenyl ring and the C=N double bond act as the two π-systems, separated by the sp³-hybridized carbon atom of the cyclopropane ring. Upon photochemical excitation, typically via a triplet sensitizer (B1316253) like acetone, the molecule can undergo a rearrangement. wikipedia.orgrsc.org The process formally involves a 1,2-shift of the imino group and the formation of a new bond between the ortho/para position of the phenyl ring and the exocyclic carbon of the original imine, leading to a complex polycyclic imine structure. The efficiency of the aza-di-π-methane rearrangement can be influenced by substituents on the aryl groups. researchgate.netrsc.org

Under thermal conditions, the this compound system can be expected to undergo several types of rearrangements, driven primarily by the release of ring strain from the three-membered cyclopropane ring.

Cis-Trans Isomerization: At elevated temperatures, the trans configuration of the phenyl and aldehyde groups on the cyclopropane ring may isomerize to the cis configuration. Such thermal equilibration between isomers is a known process for substituted cyclopropanes. nih.gov

Vinylcyclopropane-type Rearrangement: Although the parent aldehyde lacks the vinyl group necessary for the classic vinylcyclopropane (B126155) rearrangement, derivatives can be synthesized to facilitate this. For instance, a Wittig reaction could convert the aldehyde to a vinyl-substituted cyclopropane. Such 1-vinyl-2-phenylcyclopropane systems are known to rearrange at high temperatures to form substituted cyclopentenes. nih.gov

Homo researchgate.netlibretexts.orgsigmatropic Hydrogen Shift: Thermolysis of related 2-cyclopropylcycloalk-2-enones has been shown to proceed via a homo researchgate.netlibretexts.orgsigmatropic hydrogen migration. rsc.org It is conceivable that under high temperatures, a similar shift could occur in the this compound system, potentially leading to ring-opened isomeric products. Theoretical studies on related vinylcyclopropylidenes also point to complex, low-energy pathways for thermal rearrangements into cyclopentadiene (B3395910) and vinylallene structures. nih.gov

Cycloaddition Reactions and Their Synthetic Utility

The aldehyde functional group and the phenyl ring in this compound offer potential for participation in cycloaddition reactions, particularly under photochemical conditions.

A notable example is the Paterno-Büchi reaction , which is a photochemical [2+2] cycloaddition between a carbonyl group and an alkene to form a four-membered oxetane (B1205548) ring. libretexts.org Irradiating a mixture of this compound and an alkene (e.g., 2-methyl-2-butene) could yield a substituted oxetane. The synthetic utility of this reaction lies in its ability to construct strained heterocyclic rings that are otherwise difficult to access. libretexts.org

While the aldehyde itself is not a reactive dienophile for a thermal [4+2] Diels-Alder reaction, the phenyl ring could theoretically act as the diene component, although this is generally unfavorable due to the disruption of aromaticity. libretexts.org Cycloaddition reactions are governed by frontier molecular orbital symmetry, and reactions that are forbidden under thermal conditions can often be achieved photochemically. youtube.comyoutube.com Therefore, photochemical [4+2] or [2+2] cycloadditions involving the phenyl ring remain a possibility for generating complex polycyclic architectures.

Interactions with Organometallic Complexes and Main Group Species

The carbonyl group of this compound is a prime target for nucleophilic attack by organometallic reagents.

Organometallic Reagents: Reagents such as Grignard reagents (R-MgX) and organolithium compounds (R-Li) react readily with the aldehyde. youtube.comyoutube.com The nucleophilic alkyl or aryl group from the organometallic compound adds to the carbonyl carbon, and subsequent aqueous workup protonates the resulting alkoxide to furnish a secondary alcohol. This provides a reliable method for C-C bond formation at the carbonyl carbon.

Table 2: Reactions with Organometallic Reagents

| Reagent | Intermediate | Final Product (after workup) | Product Class |

|---|---|---|---|

| Methylmagnesium bromide (CH₃MgBr) | trans-C₆H₅-C₃H₄-CH(OMgBr)CH₃ | trans-1-(2-Phenylcyclopropyl)ethanol | Secondary Alcohol |

| Phenyllithium (C₆H₅Li) | trans-C₆H₅-C₃H₄-CH(OLi)C₆H₅ | trans-(2-Phenylcyclopropyl)(phenyl)methanol | Secondary Alcohol |

Less reactive organometallic compounds like Gilman reagents (lithium dialkylcuprates, R₂CuLi) are known to react with more reactive acid chlorides and anhydrides but are typically unreactive towards aldehydes and ketones. youtube.comyoutube.com

Coordination Complexes: The phenyl ring and the carbonyl oxygen's lone pair electrons can act as ligands to form coordination complexes with transition metals. nih.govyoutube.com This interaction could lead to the formation of organometallic complexes where the aldehyde is a ligand within the metal's coordination sphere, potentially altering its reactivity or enabling metal-catalyzed transformations. nih.gov

Main Group Species: Highly reactive main group species, such as dimetallenes (containing Si=Si, Ge=Ge, or Sn=Sn bonds), are known to activate small molecules. rsc.org While specific studies with this compound are not documented, it is plausible that the polar C=O bond of the aldehyde could interact with and be activated by such a reactive species, leading to novel reduction or insertion chemistry.

Mechanistic Investigations and Reaction Dynamics of Trans 2 Phenylcyclopropanecarboxaldehyde Transformations

Elucidation of Reaction Mechanisms through Kinetic and Stereochemical Studies

Kinetic and stereochemical investigations are powerful tools for unraveling the mechanistic details of a reaction. In the context of trans-2-Phenylcyclopropanecarboxaldehyde (B2543568), these studies have largely focused on its decarbonylation when treated with Wilkinson's catalyst, chlorotris(triphenylphosphine)rhodium(I).

The decarbonylation of this compound using Wilkinson's catalyst in benzene (B151609) has been shown to be highly stereoselective. lookchem.com This transformation yields phenylcyclopropane, providing a pathway to remove the aldehyde functionality. To probe the stereochemistry of this process, studies have employed deuterium-labeled substrates. For instance, the decarbonylation of trans-2-phenylcyclopropanedeuteriocarboxaldehyde, where the aldehyde hydrogen is replaced by deuterium (B1214612), results in the formation of phenylcyclopropane with a partial loss of the deuterium label. researchgate.net This observation suggests a complex mechanistic pathway where the formyl deuterium is not simply transferred intramolecularly.

Further stereochemical insights come from experiments with O-deuterioethanol (CH3CH2OD) added to the reaction mixture during the decarbonylation of unlabeled this compound. These conditions also lead to the formation of both d0 (unlabeled) and d1 (deuterium-labeled) phenylcyclopropane and the recovery of some d1-labeled aldehyde. researchgate.netnih.gov This indicates that an external source can introduce deuterium into both the product and the starting material, pointing towards reversible steps in the reaction mechanism.

While detailed kinetic parameters such as reaction orders and activation energies have been determined for the decarbonylation of other aldehydes like benzaldehyde (B42025) and phenylacetaldehyde, specific data for this compound is not extensively documented in the available literature. nih.govresearchgate.net For benzaldehyde, Hammett studies show a positive slope, indicating a buildup of negative charge in the selectivity-determining step, and a kinetic isotope effect of 1.73 has been measured. nih.govresearchgate.net These findings for related aldehydes suggest that the rate-determining step likely involves the oxidative addition of the C-H bond of the aldehyde to the rhodium center.

A general kinetic analysis of rhodium-catalyzed decarbonylation reactions suggests that the rate law is often first-order in both the catalyst and the substrate concentration. hope.edu

Table 1: Stereochemical Outcome of Deuterium Labeling Studies in the Decarbonylation of this compound

| Reactant(s) | Catalyst | Solvent | Product(s) | Observation |

| trans-2-Phenylcyclopropanedeuteriocarboxaldehyde | Wilkinson's Catalyst | Benzene | Phenylcyclopropane | Partial loss of deuterium label in the product. researchgate.net |

| This compound + O-deuterioethanol | Wilkinson's Catalyst | Benzene | d0 and d1 Phenylcyclopropane, d0 and d1 Aldehyde | Incorporation of deuterium into both product and recovered starting material. researchgate.netnih.gov |

| This compound + 1,1-dideuterioethanol | Wilkinson's Catalyst | Benzene | Unlabeled Phenylcyclopropane and Aldehyde | No deuterium incorporation from the carbon-bound deuteriums of ethanol. nih.gov |

Identification and Characterization of Transient Intermediates

The identification of transient intermediates is a cornerstone of mechanistic chemistry, providing a snapshot of the reaction pathway. For the rhodium-catalyzed decarbonylation of aldehydes, a well-accepted mechanism involves the formation of an acyl-rhodium(III)-hydride intermediate. nih.govmorressier.com

The catalytic cycle is generally understood to initiate with the oxidative addition of the aldehyde's C-H bond to the rhodium(I) center of the catalyst. nih.govresearchgate.net This step forms a transient acyl-rhodium(III)-hydride species. While stable acyl-rhodium(III)-hydride intermediates have been isolated and characterized in the decarbonylation of other aldehydes, such as those containing a coordinating quinoline (B57606) group, the direct spectroscopic observation and characterization of the intermediate derived from this compound is not specifically detailed in the reviewed literature. morressier.comacs.org

Following the formation of the acyl-rhodium(III)-hydride intermediate, a migratory extrusion of carbon monoxide (CO) is proposed to occur, leading to a rhodium-hydrido-alkyl complex. nih.govresearchgate.net The final step is the reductive elimination of the hydrocarbon product, in this case, phenylcyclopropane, which regenerates the active rhodium(I) catalyst, allowing the cycle to continue. researchgate.net The loss of deuterium label observed in isotopic studies can be rationalized by reversible steps involving these intermediates, potentially including the reversible formation of the rhodium hydride. researchgate.net

In a different context, the enzymatic oxidation of a related compound by monoamine oxidase (MAO) was studied. The incubation of MAO with a cyclopropylamine (B47189) derivative in the presence of a radical spin trap provided evidence for a single-electron transfer mechanism, leading to the formation of a stable nitroxyl (B88944) radical. vt.edu However, when this compound itself was produced from a precursor by MAO, no ring cleavage was observed, suggesting that if a radical intermediate is formed on the alpha-carbon, the subsequent electron transfer is faster than the ring opening of the cyclopropylcarbinyl radical. vt.edu

Probing Electronic Influences on Reaction Pathways (Radical vs. Zwitterionic)

The electronic nature of intermediates and transition states dictates the reaction pathway. For the transformations of this compound, the primary focus has been on organometallic, stepwise pathways in decarbonylation, rather than purely radical or zwitterionic mechanisms for the main reaction sequence.

In the context of rhodium-catalyzed decarbonylation, the mechanism is generally considered to proceed through a series of two-electron, oxidative addition and reductive elimination steps, characteristic of an organometallic cycle rather than a free-radical chain process. researchgate.net However, radical intermediates have been invoked to explain certain side reactions or alternative pathways. For instance, the formation of α-methylstyrene as a byproduct in the decarbonylation of 2-phenylcyclopropanecarboxaldehyde suggests the possibility of radical-mediated ring-opening pathways under certain conditions. lookchem.com

The discussion of radical versus zwitterionic pathways becomes more prominent in the context of enzymatic reactions. As mentioned previously, studies on the oxidation of related cyclopropylamines by monoamine oxidase (MAO) have provided evidence for single-electron transfer, leading to a radical cation intermediate. vt.edu The lack of ring-opening when this compound is formed enzymatically suggests that if a radical is generated, it is very short-lived. vt.edu

There is no direct evidence from the reviewed literature to suggest a zwitterionic pathway for the common transformations of this compound. The mechanistic studies on its decarbonylation are more consistent with the established organometallic cycle involving rhodium intermediates.

Solvent Effects and Their Impact on Reaction Mechanisms and Selectivity

The choice of solvent can significantly influence the rate, selectivity, and even the mechanism of a chemical reaction. Solvents can affect the stability of reactants, intermediates, and transition states, as well as the solubility of catalysts and reagents.

For the rhodium-catalyzed decarbonylation of this compound, benzene is a commonly used solvent. researchgate.netnih.gov The reaction proceeds effectively in this non-polar, aromatic solvent. The addition of a polar, protic co-solvent like O-deuterioethanol has been shown to influence the isotopic distribution of the products, indicating that the solvent can play an active role in the reaction mechanism, likely through interaction with the rhodium intermediates. researchgate.netnih.gov

In a broader context of rhodium-catalyzed reactions of aldehydes, the choice of solvent is known to be critical. For instance, in rhodium-catalyzed hydroacylation reactions, which also proceed through an acyl-rhodium(III)-hydride intermediate, the use of polar, coordinating solvents like 1,2-dimethoxyethane (B42094) (DME) or tert-amyl alcohol can inhibit the off-cycle decarbonylation pathway. nih.gov This suggests that the solvent can coordinate to the metal center, altering its reactivity and steering the reaction towards the desired outcome. While this specific effect has not been detailed for this compound, it highlights the potential for solvent choice to modulate its reaction pathways.

The effect of solvent polarity on reaction mechanisms has been studied in other systems, where a change from a neutral transition state in low dielectric media to a dipolar transition state in high dielectric media has been proposed. researchgate.net While a systematic study of solvent effects on the mechanism and selectivity of this compound transformations is not available in the reviewed literature, the existing data suggests that both the polarity and coordinating ability of the solvent are important factors to consider.

Computational and Theoretical Studies on Trans 2 Phenylcyclopropanecarboxaldehyde

Conformational Analysis and Rotational Isomerism

The conformational preferences of trans-2-Phenylcyclopropanecarboxaldehyde (B2543568) are primarily dictated by the rotation around the single bond connecting the cyclopropane (B1198618) ring and the carbonyl group. This rotation gives rise to different spatial arrangements of the aldehyde group relative to the three-membered ring.

For cyclopropanecarboxaldehydes in general, two principal planar conformers are considered: s-trans (or anti) and s-cis (or syn). In the s-trans conformation, the carbonyl bond is oriented away from the cyclopropane ring, while in the s-cis conformation, it is positioned over the ring. Studies on the parent cyclopropanecarboxaldehyde (B31225) have shown the presence of both cis and trans isomers, with the trans isomer being slightly more abundant in the gas phase. wikipedia.orgyoutube.com For each of these isomers, s-trans and s-cis rotational isomers exist. Electron diffraction studies have indicated that for cyclopropanecarboxaldehyde, the s-trans and s-cis isomers are present in nearly equal concentrations at room temperature. nih.gov

In the case of this compound, the bulky phenyl group is expected to influence the relative stability of these conformers. The s-trans conformer is generally more stable for related structures, minimizing steric hindrance. However, the potential for electronic interactions between the phenyl group's π-system and the carbonyl group could stabilize the s-cis conformer.

A study on trans-2-pentenal, which also features a carbon-carbon double bond in conjugation with a carbonyl group, identified both trans-s-trans (tt-) and trans-s-cis (tc-) conformers. nih.gov This suggests that both conformations are accessible for conjugated systems.

| Conformer | Description | Expected Relative Stability |

| s-trans (anti) | The C=O bond is directed away from the cyclopropane ring. | Generally more stable due to reduced steric hindrance. |

| s-cis (syn) | The C=O bond is positioned over the cyclopropane ring. | Potentially stabilized by electronic interactions, but may have increased steric repulsion. |

The energy required to rotate from one conformer to another is known as the barrier to internal rotation. Computational methods, such as Density Functional Theory (DFT), are instrumental in calculating these barriers. For the parent cyclopropanecarboxaldehyde, the rotational barrier has been estimated to be greater than 2.5 kcal/mol. nih.gov

For substituted cyclopropanes, these barriers can be influenced by both steric and electronic factors. A computational study on methylcyclopropane (B1196493) and related molecules using ab initio methods like CCSD/cc-pVTZ and MP2/cc-pVTZ showed good agreement between calculated and experimental barriers to internal rotation. rsc.orglibretexts.org This highlights the reliability of these methods in predicting rotational dynamics. In tetraformylhydrazine, density functional calculations revealed that rotation about the N-N bond is a high-energy process, but a multi-step pathway with lower activation barriers exists, governed by a balance of steric and electronic factors. wikipedia.org For this compound, the barrier to rotation around the C-CHO bond would be influenced by the interaction of the phenyl and aldehyde groups.

| Molecule | Method | Calculated Rotational Barrier (kJ/mol) |

| Cyclopropanol | Theoretical Calculations | 9.1 rsc.org |

| 2-Methylthiophene | Experimental | 2.36 (197.73 cm⁻¹) nih.gov |

Electronic Structure and Bonding Characteristics of the Phenylcyclopropane System

The electronic structure of the phenylcyclopropane moiety in this compound is characterized by the interaction between the π-orbitals of the phenyl ring and the Walsh orbitals of the cyclopropane ring. The cyclopropane ring possesses "banana bonds" which have partial π-character, allowing for conjugation with adjacent unsaturated systems.

This conjugation affects the bond lengths and angles of the molecule. In phenylcyclopropane, the C1-C2 and C1-C3 bonds of the cyclopropane ring are slightly shorter than the C2-C3 bond, and the C-C bond connecting the ring to the phenyl group is also shorter than a typical C-C single bond. This indicates electronic delocalization between the two rings. The addition of the electron-withdrawing aldehyde group is expected to further influence this electronic distribution.

Natural Bond Orbital (NBO) analysis is a computational technique used to study these interactions. nih.gov A theoretical study on cyclopropenone and its phenyl derivative investigated their electronic structure and stability at the B3LYP/6-311+G** level of theory, demonstrating the utility of such methods in understanding bonding. nih.gov

Prediction and Characterization of Reaction Pathways, Transition States, and Energetic Profiles

Quantum chemical calculations are pivotal in mapping out the potential energy surfaces of chemical reactions. nih.gov This allows for the identification of reactants, products, intermediates, and, crucially, transition states. wikipedia.orgchemrxiv.org Transition state theory (TST) provides a framework for understanding reaction rates based on the properties of the transition state. youtube.comchemrxiv.org

For this compound, computational studies can predict the pathways of various reactions, such as nucleophilic addition to the carbonyl group or reactions involving the cyclopropane ring. The ring strain in cyclopropane makes it susceptible to ring-opening reactions under certain conditions. nih.gov Theoretical studies on the palladium-catalyzed ring opening of cyclopropane have been performed, providing insights into the mechanism. diva-portal.org

The artificial force induced reaction (AFIR) method is a powerful tool for systematically exploring reaction pathways. By combining AFIR with methods to calculate reaction kinetics, it is possible to predict the most likely reaction products and their yields. diva-portal.org

| Computational Method | Application in Reaction Prediction |

| Density Functional Theory (DFT) | Optimization of reactant, product, and transition state geometries. Calculation of reaction energies and activation barriers. |

| Ab initio methods (e.g., CCSD(T)) | High-accuracy single-point energy calculations to refine energetic profiles. nih.gov |

| Intrinsic Reaction Coordinate (IRC) | Confirmation that a calculated transition state connects the desired reactants and products. nih.gov |

| Transition State Theory (TST) | Calculation of reaction rate constants from the properties of the transition state. chemrxiv.org |

Applications of Quantum Chemical Methods in Understanding Reactivity and Selectivity

Quantum chemical methods are not only used to predict what reactions can happen but also to understand why certain products are formed preferentially (selectivity). For this compound, these methods can elucidate the factors governing stereoselectivity and regioselectivity in its reactions.

For instance, in a nucleophilic attack on the carbonyl carbon, the facial selectivity (attack from the re or si face) can be predicted by calculating the energies of the two possible transition states. The steric bulk of the phenyl group and the cyclopropane ring will play a significant role in determining the lower energy pathway.

Computational studies on enzymatic reactions and organometallic catalysis demonstrate the power of these methods in elucidating complex reaction mechanisms and selectivity. In a study on a ruthenium-catalyzed cyclopropanation, computational modeling was essential to unravel a complex scenario involving multiple competing reaction pathways and side reactions. Similarly, for this compound, computational approaches can be used to design catalysts or reaction conditions to achieve a desired chemical transformation with high selectivity.

Applications in Advanced Organic Synthesis and Precursors for Functional Molecules

trans-2-Phenylcyclopropanecarboxaldehyde (B2543568) as a Chiral Building Block in Asymmetric Synthesis

The enantiopure forms of this compound serve as significant chiral building blocks in asymmetric synthesis, enabling the transfer of stereochemical information to more complex target molecules. The inherent strain of the cyclopropane (B1198618) ring and the defined spatial orientation of its substituents are key to its utility.

A notable application involves the synthesis of chiral phenylcyclopropanes. Research has demonstrated an efficient four-step synthetic route starting from crystalline isotopically labeled (1R)-menthyl (1S,2S)-(+)-2-phenylcyclopropanecarboxylates, which achieve an enantiomeric excess of over 99%. researchgate.net A critical step in this sequence is the highly stereoselective decarbonylation of a this compound intermediate, catalyzed by a rhodium complex, specifically bis[1,3-bis(diphenylphosphino)propane]rhodium chloride. researchgate.net This process underscores the aldehyde's role in facilitating the creation of highly enantioenriched cyclopropane structures.

The synthesis of such chiral building blocks often relies on diastereoselective cyclopropanation reactions followed by separation and transformation of the desired diastereomer. For instance, the reaction of cinnamaldehyde (B126680) with appropriate reagents can yield diastereomeric cyclopropyl (B3062369) aldehydes, which can then be resolved and utilized in further synthetic steps.

Table 1: Key Transformations Utilizing this compound as a Chiral Building Block

| Starting Material | Key Reagent/Catalyst | Intermediate | Product | Significance |

| (1R)-menthyl (1S,2S)-(+)-2-phenylcyclopropanecarboxylate | 1. Diisobutylaluminium hydride (DIBAL-H) 2. Pyridinium (B92312) chlorochromate (PCC) | (1S,2S)-2-Phenylcyclopropanecarboxaldehyde | (1S,2S)-Phenylcyclopropane | Stereospecific synthesis of a chiral cyclopropane |

| Cinnamaldehyde | Chiral auxiliary and cyclopropanating agent | Diastereomeric 2-phenylcyclopropanecarboxaldehydes | Enantiopure this compound | Access to enantiomerically pure building blocks |

Enantioselective Transformations Utilizing Cyclopropanecarboxaldehyde (B31225) Derivatives

While direct enantioselective transformations on this compound are not extensively documented, the broader class of cyclopropanecarboxaldehyde derivatives is a substrate for various stereoselective reactions. These transformations often leverage the unique reactivity of the aldehyde group in proximity to the cyclopropane ring.

Organocatalysis has emerged as a powerful tool for the enantioselective functionalization of aldehydes. For instance, chiral secondary amines can catalyze the asymmetric α-functionalization of aldehydes via enamine intermediates. Although specific examples with this compound are scarce in readily available literature, the principles of aminocatalysis suggest its potential for such transformations.

Furthermore, enantioselective additions to the aldehyde carbonyl group, such as aldol, Henry, or allylation reactions, can be envisaged. The stereochemical outcome of these reactions would be influenced by the adjacent chiral cyclopropyl moiety, potentially leading to high diastereoselectivity. The development of catalysts that can effectively control the stereochemistry of reactions involving cyclopropyl aldehydes is an active area of research.

Precursors for Complex Molecular Scaffolds and Chemical Probes

This compound is a pivotal precursor for the synthesis of complex molecular scaffolds and biologically active molecules, most notably the monoamine oxidase (MAO) inhibitor, tranylcypromine (B92988) (trans-2-phenylcyclopropylamine). The conversion of the aldehyde to the corresponding amine is a key transformation that opens the door to a wide array of functional derivatives.

The synthesis of tranylcypromine and its analogues often proceeds through the aldehyde or the corresponding carboxylic acid. The aldehyde can be converted to an oxime, which is then reduced to the primary amine. This synthetic route allows for the introduction of various substituents on the phenyl ring, leading to a library of analogues with diverse pharmacological profiles. These analogues have been instrumental as chemical probes to investigate the structure and function of enzymes like lysine-specific demethylase 1 (LSD1), which is implicated in certain cancers.

Table 2: Synthesis of Tranylcypromine Analogues from Phenylcyclopropane Precursors

| Precursor | Key Transformation Steps | Final Product (Analogue of Tranylcypromine) | Therapeutic Target/Application |

| Substituted Phenylacetic Acid | 1. Esterification 2. Cyclopropanation 3. Hydrolysis 4. Curtius Rearrangement | Substituted trans-2-Phenylcyclopropylamine | Monoamine Oxidase (MAO), Lysine-Specific Demethylase 1 (LSD1) |

| Substituted Cinnamaldehyde | 1. Cyclopropanation 2. Oxidation to Carboxylic Acid 3. Amidation 4. Hofmann Rearrangement | Substituted trans-2-Phenylcyclopropylamine | Serotonin Receptors |

Synthesis of Structurally Related Analogues and Their Synthetic Scope

The synthetic utility of the trans-2-phenylcyclopropane scaffold extends beyond the carboxaldehyde to a variety of structurally related analogues. The ability to modify the phenyl ring and the functional group at the C1 position of the cyclopropane ring provides a broad synthetic scope for creating novel molecules with tailored properties.

The diastereoselective cyclopropanation of α,β-unsaturated carbonyl compounds is a common strategy to access these analogues. rsc.org For example, the reaction of substituted cinnamaldehydes or cinnamic esters with ylides can generate a range of trans-2-arylcyclopropane derivatives. These reactions often exhibit high diastereoselectivity, favoring the formation of the trans isomer due to steric hindrance.

Recent advancements in electrochemical methods have also provided scalable and diastereoselective protocols for cyclopropanation, further expanding the accessibility of these scaffolds. nih.govresearchgate.net These methods tolerate a wide variety of functional groups on both the alkene and the pronucleophile, allowing for the synthesis of a diverse library of substituted cyclopropanes. The resulting cyclopropyl esters, ketones, or nitriles can then be further elaborated into a multitude of functional molecules.

The synthetic scope also includes the ring-opening reactions of vinylcyclopropanes, which can be catalyzed by transition metals to produce allylic structures with high regio- and enantioselectivity. rsc.org This approach offers an alternative pathway to functionalized molecules starting from cyclopropane precursors.

Future Perspectives and Emerging Research Directions in Phenylcyclopropanecarboxaldehyde Chemistry

Development of Novel Catalytic Systems for Enhanced Stereocontrol

The precise control of stereochemistry is a cornerstone of modern organic synthesis, particularly in the preparation of biologically active molecules. For reactions involving trans-2-phenylcyclopropanecarboxaldehyde (B2543568), the development of novel catalytic systems that can dictate the three-dimensional arrangement of atoms with high fidelity is a major research focus.

Organocatalysis has emerged as a powerful tool for asymmetric transformations, and its application to reactions of cyclopropyl (B3062369) aldehydes is a burgeoning area. Chiral secondary amines, such as diphenylprolinol silyl ethers, have been successfully employed to catalyze cascade Michael-alkylation reactions of α,β-unsaturated aldehydes with bromomalonates, affording highly enantio- and diastereomerically enriched cyclopropanes. organic-chemistry.orgunl.pt Future research is geared towards designing even more sophisticated organocatalysts, such as bifunctional catalysts that can activate both the aldehyde and the nucleophile simultaneously, to achieve even higher levels of stereocontrol in a wider range of transformations. The development of chiral N-heterocyclic carbenes (NHCs) as stereodirecting ligands in asymmetric catalysis also presents a promising avenue for controlling the stereochemical outcome of reactions at the aldehyde functionality. researchgate.net

Furthermore, the concept of cooperative catalysis, where two or more different catalysts work in concert to achieve a transformation that is not possible with either catalyst alone, is expected to play a significant role. For instance, the combination of a chiral organocatalyst with a Lewis acid or a transition metal catalyst could unlock new stereoselective pathways for the functionalization of this compound. The development of chiral catalysts that can effectively control macrocyclization reactions also opens up new possibilities for creating complex molecular architectures from this versatile building block. nih.gov

Exploration of Unprecedented Reactivity Modes and Synthetic Opportunities

The inherent ring strain and unique electronic properties of the phenyl-substituted cyclopropane (B1198618) ring, coupled with the reactivity of the aldehyde group, make this compound a substrate ripe for the discovery of novel reactivity patterns.

One area of intense investigation is the chemistry of donor-acceptor (D-A) cyclopropanes, where the phenyl group acts as a donor and the aldehyde as an acceptor. The use of Lewis acids, such as GaCl₃, has been shown to mediate novel cascade reactions of D-A cyclopropanes with aromatic aldehydes, leading to the formation of complex polycyclic structures. nih.govzendy.io Future work will likely explore a broader range of Lewis acids and reaction partners to uncover new and synthetically valuable transformations.

The organocatalytic generation of D-A cyclopropanes from aldehydes has opened doors to domino reactions, such as the enantioselective synthesis of pyrrolo[1,2-a]quinolines. acs.org This strategy, where the cyclopropane is formed in situ and then undergoes further reaction, represents a powerful approach to building molecular complexity in a single step. Researchers are actively exploring other cascade reactions that can be initiated from this compound, aiming to construct diverse and intricate molecular scaffolds. researchgate.netnih.govmdpi.com

Visible-light photoredox catalysis is another frontier with the potential to unlock unprecedented reactivity. beilstein-journals.orgnih.govsigmaaldrich.com The combination of photoredox catalysis with N-heterocyclic carbene (NHC) catalysis has been shown to enable the ring-opening of aryl cyclopropanes for 1,3-difunctionalization. nih.gov Applying such dual catalytic strategies to this compound could lead to novel methods for installing functional groups across the cyclopropane ring under mild conditions.

Integration with Sustainable and Flow Chemistry Methodologies

The principles of green and sustainable chemistry are increasingly influencing the design of synthetic routes. The future of this compound chemistry will undoubtedly involve the integration of more environmentally benign and efficient technologies.

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. mtak.hursc.orgresearchgate.netrsc.org The development of continuous flow protocols for the synthesis and subsequent reactions of this compound is a key area of future research. This will not only enable safer handling of potentially hazardous reagents and intermediates but also facilitate the optimization of reaction conditions and the telescoped synthesis of complex molecules.

The development of sustainable catalytic systems, utilizing earth-abundant and non-toxic metals or metal-free organocatalysts, is another critical aspect. semanticscholar.org The use of catalytic reagents is inherently more sustainable than stoichiometric ones, as it reduces waste generation. researchgate.net Researchers are focused on designing highly active and recyclable catalysts for reactions involving this compound.

Furthermore, the application of green chemistry metrics, such as Atom Economy, E-Factor, and Process Mass Intensity (PMI), will be crucial for evaluating the environmental footprint of synthetic routes involving this compound. semanticscholar.orgresearchgate.netmdpi.comsemanticscholar.orgacsgcipr.org These metrics provide a quantitative measure of the "greenness" of a chemical process and will guide the development of more sustainable synthetic strategies.

Advanced Spectroscopic and Analytical Techniques for Deeper Mechanistic Insights

A thorough understanding of reaction mechanisms is paramount for the rational design of new catalysts and the optimization of reaction conditions. The future of this compound chemistry will rely heavily on the application of advanced spectroscopic and analytical techniques to unravel the intricate details of its transformations.

In-situ spectroscopic methods, which allow for the monitoring of reactions as they occur, are particularly valuable. Techniques such as ReactIR (Fourier-transform infrared spectroscopy) and in-situ NMR (nuclear magnetic resonance) spectroscopy can provide real-time information about the formation and consumption of reactants, intermediates, and products. d-nb.info This data is crucial for elucidating reaction pathways and identifying key catalytic species.

Mass spectrometry-based techniques are also playing an increasingly important role in mechanistic studies. Ion mobility-mass spectrometry (IM-MS), for instance, can be used to separate and characterize transient reaction intermediates, providing insights into their structure and stability. d-nb.inforu.nlmaastrichtuniversity.nlnih.govnih.gov This technique is particularly powerful for studying complex catalytic cycles where multiple intermediates may be present.

Computational chemistry, particularly Density Functional Theory (DFT) calculations, has become an indispensable tool for elucidating reaction mechanisms at the molecular level. nih.govrsc.orgbeilstein-journals.orgresearchgate.net DFT studies can provide detailed information about transition state geometries and energies, helping to rationalize observed stereoselectivities and predict the feasibility of new reaction pathways. The synergy between experimental and computational approaches will be essential for gaining a deep and comprehensive understanding of the reactivity of this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.